molecular formula C6H14CuO2 B1602161 Copper (II) isopropoxide CAS No. 23578-23-6

Copper (II) isopropoxide

Cat. No. B1602161
CAS RN: 23578-23-6
M. Wt: 181.72 g/mol
InChI Key: VNGORJHUDAPOQZ-UHFFFAOYSA-N
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Description

Copper (II) isopropoxide is an organic copper compound . It is typically available in powder form . The IUPAC name for this compound is copper (2+) bis (propan-2-olate) and its molecular formula is C6H14CuO2 .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, copper complexes based on bidentate imino phenoxide ligands were synthesized and characterized by IR, UV–Vis spectroscopy, ESI mass spectrometry, single crystal X-ray diffraction, and electrochemistry . Another method involves the reaction of copper powder with isopropanol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation [Cu++].CC©[O-].CC©[O-] . This indicates that the copper ion is doubly positively charged and is associated with two isopropoxide ions.


Chemical Reactions Analysis

Copper (II) compounds, including isopropoxide, are known to participate in various chemical reactions. For instance, copper (II) ions have been used in the oxidation of ascorbic acid, where the linear dependence between the ascorbic acid oxidation rate constant and copper (II) concentration is used . Copper (II) ions are also known to react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2 .


Physical And Chemical Properties Analysis

This compound is a powder that hydrolyses in water . It is sensitive to moisture . The average particle size of copper (II) oxide nanoparticles, which are related to this compound, was found to be around 30–50 nm .

Scientific Research Applications

  • Synthesis of Novel Compounds : Copper (II) isopropoxide serves as a precursor in the synthesis of bi- and ter-metallic alkoxides, contributing to the development of novel compounds with potentially unique properties (Dubey, Singh, & Mehrotra, 1988).

  • Nanoparticle Formation : It is used in the synthesis of alumina-supported copper nanoparticles, which have applications in the synthesis of 1,2,3-triazoles, demonstrating its role in facilitating innovative approaches in chemistry (Kantam, Jaya, Sreedhar, Rao, & Choudary, 2006).

  • Characterization Studies : Copper (II) bis(dizirconium-ennea-isopropoxide) has been characterized, highlighting its role in the study of molecular structures and the interactions between different elements (Dubey, Singh, & Mehrotra, 1987).

  • Catalytic Effects : Research on copper forms, including this compound, has shown their effectiveness in catalyzing the oxidation of ferrous iron, indicating potential industrial and environmental applications (Babak, Goharrizi, Mirzaei, & Roayaei, 2013).

  • Adsorption Studies : The substance has been involved in studies for the adsorptive removal of copper (II) from aqueous solutions, indicating its role in environmental remediation (Bouhamed, Elouear, & Bouzid, 2012).

  • Bimetallic Alkoxides Synthesis : Synthesis of bimetallic alkoxides with copper (II) has been explored, showing its utility in creating complex chemical structures (Dubey, Singh, & Mehrotra, 1985).

  • Wastewater Treatment : Studies on ligand-based composite materials for Cu(II) detection and removal from wastewater demonstrate its significance in water treatment technologies (Awual, 2019).

  • Thin Film Preparation : Copper (II) oxide thin films prepared using this compound have been studied for their microstructures and optical properties, indicating its relevance in material science (Oral, Menşur, Aslan, & Başaran, 2004).

Mechanism of Action

The mechanism of action of Copper (II) compounds is multifaceted. Copper is an important metal both in living organisms and in industrial activity. It is a distributed water pollutant and a toxic agent capable of inducing acute and chronic health disorders . Copper (II) ions are believed to be reduced to the Cu1+ form prior to transport .

Safety and Hazards

Copper (II) isopropoxide is classified as a flammable solid. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

copper;propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O.Cu/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGORJHUDAPOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14CuO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559731
Record name Copper(2+) dipropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23578-23-6
Record name Copper(2+) dipropan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper (II) isopropoxide
Reactant of Route 2
Copper (II) isopropoxide
Reactant of Route 3
Copper (II) isopropoxide
Reactant of Route 4
Copper (II) isopropoxide
Reactant of Route 5
Copper (II) isopropoxide
Reactant of Route 6
Copper (II) isopropoxide

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